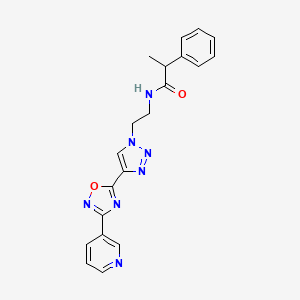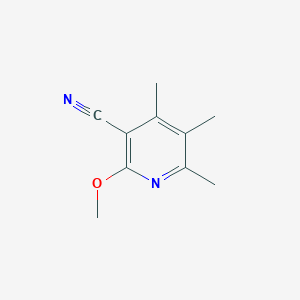
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It is a potent, selective, and orally active CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications, particularly in the field of pain management.
Mécanisme D'action
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is a selective CB1 receptor antagonist. CB1 receptors are primarily found in the brain and are involved in the regulation of pain, mood, appetite, and memory. This compound blocks the activity of CB1 receptors, which results in a reduction in pain perception and drug-seeking behavior. This compound does not affect CB2 receptors, which are primarily found in the immune system and are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound does not produce the psychoactive effects associated with other cannabinoids, such as THC.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is a potent and selective CB1 receptor antagonist. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, its use in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy. This compound has a relatively short half-life, which may limit its use in clinical settings.
Orientations Futures
There are several potential future directions for research on (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. One area of interest is its potential use in the treatment of chronic pain. Chronic pain is a major public health issue, and current treatments are often inadequate. This compound has shown promising results in animal models of chronic pain, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Finally, research is needed to determine the safety and efficacy of this compound in humans, particularly in the context of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide involves the reaction of 2,4-dichlorobenzonitrile with 1-octylamine to form the intermediate 3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, this compound. The synthesis is relatively simple and can be conducted on a large scale.
Applications De Recherche Scientifique
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been studied for its potential use in the treatment of drug addiction, anxiety, and depression. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O/c1-2-3-4-5-6-7-10-22-18(23)15(13-21)11-14-8-9-16(19)12-17(14)20/h8-9,11-12H,2-7,10H2,1H3,(H,22,23)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUQDDNQOXQDC-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)





![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)



![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)

